molecular formula C21H26N4O3 B4140485 7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4140485
M. Wt: 382.5 g/mol
InChI Key: DIAUKCZAKOJPEL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a dihydroquinazolin-5(6H)-one core substituted at position 7 with a 4-methoxyphenyl group and at position 2 with a [2-(morpholin-4-yl)ethyl]amino moiety (Fig. 1). Its molecular formula is C21H26N4O3, with a molar mass of 382.46 g/mol .

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-17-4-2-15(3-5-17)16-12-19-18(20(26)13-16)14-23-21(24-19)22-6-7-25-8-10-28-11-9-25/h2-5,14,16H,6-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAUKCZAKOJPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. Common starting materials include 4-methoxyaniline and 2-chloroquinazolinone. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, base catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, these compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one” likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Features :

  • 2-{[2-(Morpholin-4-yl)ethyl]amino}: The morpholine ring improves water solubility due to its polar oxygen atom, while the ethylamine linker may facilitate hydrogen bonding .
  • Dihydroquinazolinone Core: Provides a planar structure conducive to binding enzyme active sites or receptors.

This compound is of interest in medicinal chemistry for its balanced lipophilicity and solubility, making it a candidate for further pharmacological evaluation.

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound ID/Name Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Properties/Implications Reference
Target Compound 4-Methoxyphenyl [2-(Morpholin-4-yl)ethyl]amino 382.46 Morpholine enhances solubility; methoxy group aids in electronic interactions.
7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Chlorophenyl 4-Methoxyanilino - Chloro group (electron-withdrawing) may reduce electron density; anilino reduces solubility.
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl Amino ~354.77 Simpler structure; lacks morpholine’s solubility benefits.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl 3-Methylphenylamino - Fluorine’s electronegativity may alter binding; methyl group increases lipophilicity.
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl Furylmethylamino - Furyl group introduces steric bulk and potential for π-π interactions.
BH53935 (CAS 879625-17-9) (E)-2-Phenylethenyl 4-Phenylpiperazinyl 410.51 Piperazine may improve receptor binding; styryl group adds rigidity.
7-(4-Methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl 4-Phenylpiperazinyl 428.53 Methyl group increases lipophilicity; piperazine enhances solubility.
2-(Butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-tert-Butylphenyl Butylamino ~381.49 Bulky tert-butyl group may hinder binding; alkyl chain improves membrane permeability.

Key Trends and Research Findings

Substituent Effects on Solubility: The morpholine-containing target compound exhibits superior solubility compared to analogs with non-polar substituents (e.g., 4-tert-butylphenyl in ). Morpholine’s oxygen atom facilitates hydrogen bonding with water . Piperazine derivatives (e.g., ) show comparable solubility due to their nitrogen-rich structure but may exhibit stronger receptor affinity due to additional hydrogen-bonding sites.

Bulky substituents (e.g., 4-tert-butylphenyl in ) introduce steric hindrance, which could limit access to hydrophobic binding pockets.

Pharmacological Implications: The target compound’s 4-methoxyphenyl group balances electronic effects and steric bulk, making it versatile for interactions with both polar and non-polar regions of targets. Analogs with furylmethylamino () or styryl () groups may exhibit enhanced π-π stacking in protein binding sites but face challenges in bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

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